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Compound of Interest

Compound Name: Retronecine

Cat. No.: B1221780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, isolation, and biological

significance of retronecine, a pivotal pyrrolizidine alkaloid. The document details the historical

context of its discovery, outlines the experimental methodologies for its extraction and

characterization, and presents its metabolic fate and toxicological pathways.

Executive Summary
Retronecine is a bicyclic amino alcohol that forms the structural core of a large number of

pyrrolizidine alkaloids (PAs), a class of compounds known for their widespread occurrence in

the plant kingdom and their significant hepatotoxicity. The history of retronecine is intertwined

with early investigations into livestock poisoning by plants of the Senecio and Crotalaria

genera. Its formal isolation and structural elucidation in the 1930s marked a significant

milestone in natural product chemistry. This guide traces the scientific journey from the initial

observations of toxicity to the detailed characterization of the molecule and its metabolic

activation, providing a comprehensive resource for researchers in natural product chemistry,

toxicology, and pharmacology.

A History of Discovery and Isolation
The discovery of retronecine is rooted in the investigation of "dunsiekte" in South African

horses and "Winton disease" in New Zealand cattle, both linked to the consumption of Senecio
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species. These early 20th-century veterinary crises spurred chemical investigations into the

toxic principles of these plants.

The pioneering work on the isolation and structural characterization of retronecine was

conducted by the Russian chemist G. P. Menshikov in the 1930s. Through systematic

extraction of alkaloids from various Senecio and Crotalaria species, Menshikov was able to

isolate the necine base, which he named retronecine. His work, published in journals such as

the Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for understanding

the structure of a vast array of pyrrolizidine alkaloids.

Early Isolation Methodologies
While the precise, detailed protocols from Menshikov's original publications are not readily

available in English-language sources, the general approach to alkaloid extraction in the early

20th century followed a well-established pattern. These methods relied on the basicity of the

alkaloid nitrogen and its differential solubility in acidic and basic solutions. A generalized

protocol representative of the era is the Stas-Otto method.

Experimental Protocol: Generalized Early 20th Century Alkaloid Extraction (Stas-Otto Method)

Plant Material Preparation: The dried and powdered plant material (e.g., from Senecio or

Crotalaria species) was the starting point. Grinding the material increased the surface area

for efficient extraction.

Liberation of Free Alkaloids: The powdered plant material was moistened and treated with an

alkaline solution, such as calcium hydroxide (lime) or sodium carbonate. This step was

crucial to liberate the free alkaloid bases from their salt forms within the plant tissue.

Solvent Extraction: The alkalized plant material was then extracted with an organic solvent,

typically ether or chloroform. This extraction would draw the free alkaloid bases into the

organic phase, leaving behind many water-soluble plant components.

Acidic Extraction: The organic extract containing the crude alkaloids was then shaken with a

dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid). This step converted the

basic alkaloids into their water-soluble salts, which partitioned into the aqueous layer, while

non-basic impurities remained in the organic phase.
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Purification: The acidic aqueous solution was often washed with a fresh portion of organic

solvent to remove any remaining neutral or acidic impurities.

Liberation and Final Extraction: The purified acidic solution was then made alkaline again

with a base like ammonia. This converted the alkaloid salts back to their free base form,

which would often precipitate out or could be extracted back into an organic solvent like

chloroform or ether.

Crystallization: The final organic extract was dried and the solvent evaporated to yield the

crude alkaloid mixture. Pure retronecine was then obtained through repeated crystallization

from a suitable solvent, such as acetone.

Characterization in the Early 20th Century
The characterization of the isolated retronecine in the 1930s relied on a combination of

physical and chemical methods:

Melting Point Determination: The melting point was a critical criterion for purity. A sharp

melting point indicated a pure compound. Instruments like the Kofler bench, developed in the

1930s, allowed for precise measurement of the melting point on a heated metal strip with a

temperature gradient.

Optical Rotation: As a chiral molecule, retronecine rotates the plane of polarized light. This

property was measured using a polarimeter, which historically used the sodium D-line (589

nm) as a light source. The specific rotation was a key physical constant for characterization.

Elemental Analysis: Combustion analysis was used to determine the empirical formula of the

compound.

Chemical Derivatization: The structure of retronecine was further elucidated through

chemical reactions to form derivatives, which could then be characterized.

Quantitative Data
A comprehensive compilation of quantitative data from the very first isolation studies of

retronecine is challenging due to the limited accessibility of detailed historical records.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


However, modern analytical methods provide precise data on the physical and chemical

properties of retronecine, as well as typical yields from plant sources.

Property Value
Analytical Method
(Modern)

Physical Properties

Molecular Formula C₈H₁₃NO₂ Mass Spectrometry

Molecular Weight 155.19 g/mol Mass Spectrometry

Melting Point 121-122 °C
Capillary Melting Point

Apparatus

Specific Rotation ([α]²⁰D) +50° (c=1, ethanol) Polarimetry

Extraction Yield (Typical)

Senecio species (dry weight) 0.1 - 1.5% (total alkaloids) Gravimetry, HPLC

Crotalaria species (dry weight) 0.5 - 3.0% (total alkaloids) Gravimetry, HPLC

Biological Significance: Metabolic Activation and
Toxicity
Retronecine itself is not the primary toxic agent. Its toxicity is a result of metabolic activation in

the liver. This bioactivation pathway is a critical area of study for understanding the health risks

associated with pyrrolizidine alkaloid exposure.

The Metabolic Pathway
The primary route of retronecine metabolism involves oxidation by cytochrome P450

enzymes, particularly CYP3A4 and CYP2B6, in the liver. This process converts the

retronecine core into a highly reactive pyrrolic ester, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-

5H-pyrrolizine (DHP), also known as dehydroretronecine. DHP is a potent electrophile that

can readily react with cellular nucleophiles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase I Metabolism (Liver) Cellular Damage

Detoxification

Retronecine

Dehydroretronecine (DHP)Oxidation

DNA Adducts
Alkylation

Protein Adducts
Alkylation

GSH Conjugate

Conjugation

CYP450 Enzymes (CYP3A4, CYP2B6)

Hepatotoxicity & Carcinogenicity

Glutathione (GSH) Excretion

Click to download full resolution via product page

Metabolic activation of retronecine leading to toxicity.

Experimental Workflow for Studying Retronecine
Metabolism
The study of retronecine metabolism often involves in vitro and in vivo models. A typical

experimental workflow is as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1221780?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/product/b1221780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Metabolism In Vivo Metabolism

Adduct Analysis

Incubate Retronecine with
Liver Microsomes & NADPH

Solvent Extraction of Metabolites

LC-MS/MS Analysis

Administer Retronecine
to Animal Model

Collect Liver, Blood,
and Urine Samples

LC-MS/MS Analysis of Samples Isolate DNA and Proteins
from Liver Tissue

LC-MS/MS or ³²P-Postlabeling

Click to download full resolution via product page

To cite this document: BenchChem. [A Technical Guide to the Isolation and Discovery of
Retronecine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221780#history-of-retronecine-isolation-and-
discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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